molecular formula C8H4Cl2F2O2 B1447284 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde CAS No. 1803787-03-2

2,3-Dichloro-5-(difluoromethoxy)benzaldehyde

Cat. No.: B1447284
CAS No.: 1803787-03-2
M. Wt: 241.02 g/mol
InChI Key: WCAMREOGQVOGEM-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)benzaldehyde is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a benzaldehyde core functionalized with chlorine atoms and a difluoromethoxy group, making it a versatile intermediate for constructing more complex molecules. The aldehyde group is a key reactive site for forming carbon-carbon bonds through reactions such as condensations and nucleophilic additions . The specific substitution pattern on the aromatic ring is designed to influence the compound's electronic properties, metabolic stability, and binding affinity when incorporated into target structures. Similar dichloro- and difluoromethoxy-substituted benzaldehyde derivatives are utilized in pharmaceutical research, for instance, as key intermediates in the development of novel therapeutic agents, including peptide macrocycles with antibacterial properties . As a specialty reagent, it is primarily used in exploratory chemistry to create libraries of compounds for high-throughput screening and lead optimization. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dichloro-5-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAMREOGQVOGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoromethoxylation of Hydroxyl-Substituted Benzaldehydes

A relevant and efficient method for introducing the difluoromethoxy group on benzaldehydes involves the use of solid sodium chlorodifluoroacetate as a difluoromethylation reagent in the presence of alkali. This method was applied to 3,4-dihydroxybenzaldehyde to synthesize 3-hydroxyl-4-difluoromethoxybenzaldehyde with improved yield and selectivity compared to prior art.

  • Reaction Conditions:

    • Raw material: 3,4-dihydroxybenzaldehyde
    • Difluoromethylation reagent: solid sodium chlorodifluoroacetate
    • Alkali presence to facilitate reaction
    • Solvents: DMF, N,N-dimethylacetamide, dimethyl sulfoxide, water, or their combinations
    • Temperature range: 60–120 °C
    • Molar ratio (3,4-dihydroxybenzaldehyde : alkali : sodium chlorodifluoroacetate) = 1 : 0.5–1 : 1.5
  • Outcomes:

    • Yield improvement to approximately 57%, surpassing previous yields of 30–40%
    • By-product formation reduced to 3.7% from 10–20%
    • Simplified purification and safer, more environmentally friendly operation

This method highlights the importance of using solid-state difluoromethyl reagents and optimized reaction parameters to achieve high selectivity and yield in difluoromethoxylation of benzaldehydes, which can be adapted for 2,3-dichloro derivatives by prior chlorination of the aromatic ring.

Chlorination of Aromatic Rings

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Difluoromethoxylation Sodium chlorodifluoroacetate, alkali, DMF solvent 60–120 ~57 High selectivity, low by-products
Aromatic ring chlorination Cl2 gas, antimony trichloride catalyst 75–140 N/A On-ring chlorination enhancement
Fluorination HF, tungsten(VI) chloride or antimony pentachloride 70–200 63–92 Catalyst and temp affect yield

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzaldehyde core can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Electron-Withdrawing Substituents

  • The trifluoromethyl (-CF₃) group in 2,3-dichloro-5-(trifluoromethyl)pyridine is more electron-withdrawing than the difluoromethoxy (-OCF₂H) group in the target benzaldehyde. This difference impacts reactivity: -CF₃ enhances electrophilicity in pyridine derivatives, favoring nucleophilic substitution in agrochemical synthesis , whereas -OCF₂H in benzaldehydes balances electron withdrawal with steric effects, enabling selective coupling reactions for radiopharmaceuticals .
  • The aldehyde group (-CHO) in this compound and 4-(difluoromethoxy)-3-methoxybenzaldehyde facilitates nucleophilic additions (e.g., imine formation), unlike non-aldehyde analogs like 1,3-dichloro-5-(difluoromethoxy)benzene .

Physical Properties

  • Liquid-state compounds (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine , 1,3-dichloro-5-(difluoromethoxy)benzene ) exhibit lower molecular weights (213–216 g/mol) compared to solid-phase impurities like the dichlorphenamide dimer (514 g/mol), which has extended conjugation and sulfonamide groups enhancing crystallinity .

Pharmaceutical Relevance

  • The dichlorphenamide dimer impurities highlight the importance of regiochemical control during synthesis; improper sulfonylation leads to dimerization, emphasizing the need for stringent purification in drug manufacturing.

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4Cl2F2O. The compound features a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and an aldehyde functional group. These structural characteristics contribute to its unique chemical properties, influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. This allows for potential covalent bonding with nucleophilic sites on proteins, leading to modulation of their activity.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways through interactions with relevant enzymes or receptors.
  • Cytotoxicity : There is potential for cytotoxic effects against certain cancer cell lines, which warrants further investigation into its anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential inhibition of microbial growth
Anti-inflammatoryModulation of inflammatory responses
CytotoxicityEffects on cancer cell lines

Case Study: Anticancer Potential

A study explored the cytotoxic effects of various Mannich bases, including derivatives similar to this compound. It was found that certain structural modifications could enhance anticancer activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. This suggests that compounds with similar functionalities may also exhibit significant anticancer properties .

Q & A

Basic: What are the optimal synthetic conditions for preparing 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde?

Answer:
The synthesis typically involves multi-step halogenation and functionalization. A common approach includes:

  • Electrophilic substitution : Introduce chloro groups at positions 2 and 3 using Cl₂/FeCl₃ under controlled temperature (0–5°C) to avoid over-halogenation .
  • Difluoromethoxy introduction : React the intermediate with difluoromethyl triflate (CF₂HOTf) in anhydrous DMF at 60°C, followed by hydrolysis to yield the aldehyde .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the product. Yield optimization (~65–75%) requires inert conditions (N₂ atmosphere) to prevent aldehyde oxidation .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

  • NMR (¹H/¹³C/¹⁹F) :
    • ¹H NMR : Aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. Aromatic protons show splitting patterns consistent with substituent positions .
    • ¹⁹F NMR : Difluoromethoxy group (–OCF₂H) exhibits a triplet near δ -80 ppm (J = 74 Hz) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 252.98 (calculated for C₈H₄Cl₂F₂O₂) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C–F stretches at 1100–1250 cm⁻¹ .

Advanced: How do electron-withdrawing substituents (Cl, OCF₂H) influence reactivity in cross-coupling reactions?

Answer:

  • Electronic effects : Chlorine atoms at positions 2 and 3 deactivate the aromatic ring, directing electrophiles to position 5 (meta to OCF₂H). The difluoromethoxy group enhances electrophilicity at the aldehyde via conjugation, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Steric hindrance : Adjacent Cl groups may reduce reactivity in Suzuki-Miyaura couplings; use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to improve yields .
  • Contradictions : Some studies report reduced catalytic efficiency with Cl substituents due to catalyst poisoning. Optimize by pre-treating substrates with Na₂CO₃ to scavenge HCl .

Advanced: How to resolve discrepancies in reported biological activity data for derivatives of this compound?

Answer:

  • Experimental variables :
    • Solvent effects : Activity varies with DMSO concentration in assays; use <1% to minimize cytotoxicity .
    • Enantiomeric purity : Chiral derivatives require HPLC (Chiralpak AD-H column) to confirm enantiomeric excess, as impurities can skew IC₅₀ values .
  • Data normalization : Cross-reference against positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (3 replicates minimum) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Air sensitivity : Store under argon at –20°C; use sealed Schlenk flasks during synthesis .
  • Toxicity : Wear nitrile gloves and goggles due to potential skin/eye irritation. Use fume hoods to avoid inhalation of aldehyde vapors .
  • Waste disposal : Quench residual aldehyde with NaHSO₃ solution before aqueous disposal .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., CYP450 enzymes). Parameterize halogen bonds using the “XScore” function to account for Cl/F interactions .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
  • Contradictions : Some force fields underestimate fluorine’s electrostatic effects. Validate with QM/MM hybrid methods (e.g., ONIOM) .

Basic: How to analyze degradation products under acidic/basic conditions?

Answer:

  • Hydrolysis :
    • Acidic (pH <2) : Aldehyde oxidizes to carboxylic acid (confirm via TLC, Rf ~0.1 in 1:1 hexane/EtOAc) .
    • Basic (pH >10) : Difluoromethoxy group hydrolyzes to –OH; monitor by ¹⁹F NMR loss of –OCF₂H signal .
  • Stability testing : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to quantify degradation over 72 hours at 40°C .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-(difluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-(difluoromethoxy)benzaldehyde

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